molecular formula C15H15N3O B7628731 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile

5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile

Cat. No. B7628731
M. Wt: 253.30 g/mol
InChI Key: SWRLKESFLOAZJS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile, also known as DMOP, is a chemical compound that has been widely studied for its potential therapeutic applications. DMOP belongs to the class of pyridazine derivatives, which have shown promising results in various fields of research, including cancer treatment and neuroprotection.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer. 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has also been shown to inhibit the JAK/STAT pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has also been shown to inhibit the expression of various genes involved in cancer cell survival and proliferation. In addition, 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has also been shown to have low toxicity and good stability, making it a suitable compound for in vitro and in vivo studies. However, 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile. One area of interest is the development of 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile analogs with improved efficacy and bioavailability. Another area of interest is the investigation of the potential use of 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile as a neuroprotective agent for various neurological disorders. Further studies are also needed to elucidate the exact mechanism of action of 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile and its potential therapeutic applications in cancer treatment.

Synthesis Methods

5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 5,6-dimethyl-2-(3-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile, which is then further reacted with ammonium acetate to yield 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile.

Scientific Research Applications

5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is cancer treatment, where 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has shown promising results as an anti-tumor agent. Studies have shown that 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile can induce apoptosis in cancer cells by activating the caspase-dependent pathway. 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

properties

IUPAC Name

5,6-dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-5-4-6-13(7-10)9-18-15(19)14(8-16)11(2)12(3)17-18/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRLKESFLOAZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=C(C(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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